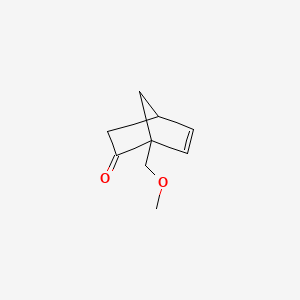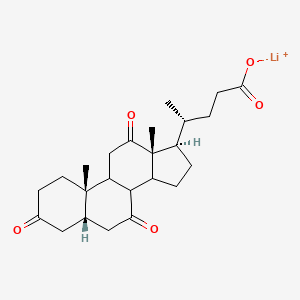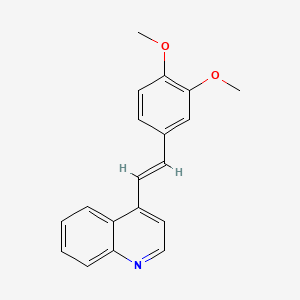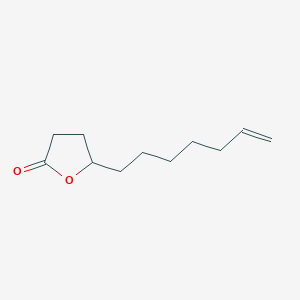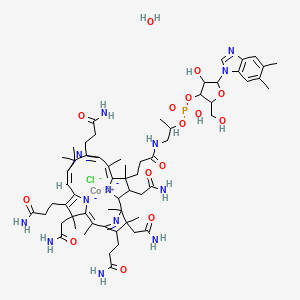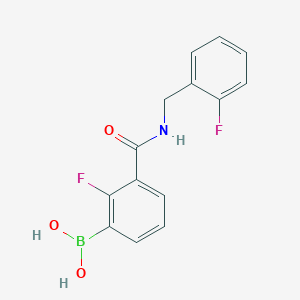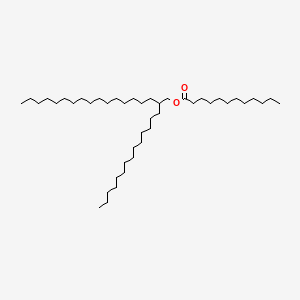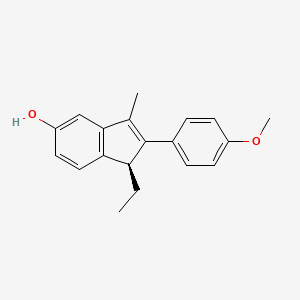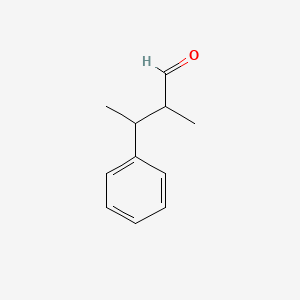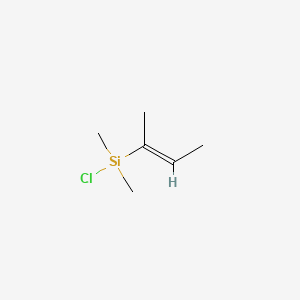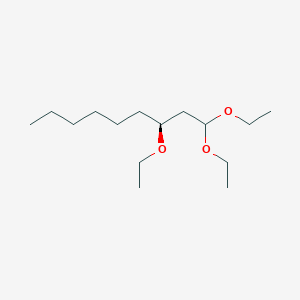
Calcium bis(diisopropylnaphthalenesulphonate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium bis(diisopropylnaphthalenesulphonate) is a chemical compound with the molecular formula C32H38CaO6S2 and a molar mass of 622.84852 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(diisopropylnaphthalenesulphonate) typically involves the sulfonation of diisopropylnaphthalene followed by neutralization with calcium hydroxide. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the sulfonation process .
Industrial Production Methods
Industrial production of calcium bis(diisopropylnaphthalenesulphonate) involves large-scale sulfonation reactors where diisopropylnaphthalene is treated with sulfur trioxide or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with calcium hydroxide to produce the final compound .
Chemical Reactions Analysis
Types of Reactions
Calcium bis(diisopropylnaphthalenesulphonate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into different naphthalene derivatives.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various naphthalene derivatives, sulfonic acids, and substituted naphthalenes, depending on the reaction conditions and reagents used .
Scientific Research Applications
Calcium bis(diisopropylnaphthalenesulphonate) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of calcium bis(diisopropylnaphthalenesulphonate) involves its interaction with molecular targets through its sulfonate groups. These interactions can lead to the inhibition of specific enzymes or the alteration of cellular pathways. The compound’s ability to chelate calcium ions also plays a significant role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
Sodium diisopropylnaphthalenesulphonate: Similar in structure but with sodium instead of calcium, used in similar applications.
Calcium naphthalenesulphonate: Lacks the diisopropyl groups, used in different industrial applications.
Uniqueness
Calcium bis(diisopropylnaphthalenesulphonate) is unique due to its specific structure, which provides distinct chemical properties and reactivity. Its ability to act as a surfactant and its applications in various fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
80137-60-6 |
|---|---|
Molecular Formula |
C32H38CaO6S2 |
Molecular Weight |
622.9 g/mol |
IUPAC Name |
calcium;2,3-di(propan-2-yl)naphthalene-1-sulfonate |
InChI |
InChI=1S/2C16H20O3S.Ca/c2*1-10(2)14-9-12-7-5-6-8-13(12)16(20(17,18)19)15(14)11(3)4;/h2*5-11H,1-4H3,(H,17,18,19);/q;;+2/p-2 |
InChI Key |
ZSAZTRQZIYNZEQ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].CC(C)C1=CC2=CC=CC=C2C(=C1C(C)C)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


